

The Discovery and Synthesis of Nenocorilant: A Technical Guide

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Compound of Interest

Compound Name: *Nenocorilant*

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Abstract

Nenocorilant, also known as Relacorilant (CORT125134), is a potent and selective, orally bioavailable, non-steroidal antagonist of the glucocorticoid receptor (GR).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **Nenocorilant**. The information is intended for researchers, scientists, and professionals involved in drug development. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visualizations of the glucocorticoid receptor signaling pathway and experimental workflows are provided using the DOT language for Graphviz.

Introduction

Glucocorticoids, such as cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. However, excessive or prolonged glucocorticoid activity, as seen in conditions like Cushing's syndrome, or as a consequence of glucocorticoid-based therapies, can lead to significant pathology.

Nenocorilant has emerged as a promising therapeutic agent by selectively modulating the activity of the glucocorticoid receptor, thereby mitigating the deleterious effects of excess cortisol.[1] Its selectivity for the GR over other steroid receptors, such as the progesterone receptor, offers a potential advantage in minimizing off-target side effects.[3]

Discovery and Synthesis

Nenocorilant was identified through optimization of a fused azadecalin series of selective GR antagonists.[2] The synthesis of **Nenocorilant** involves a multi-step process, with the key being the construction of the (R)-(1-(4-fluorophenyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)methanone core.

Synthetic Route

The synthesis of **Nenocorilant** is based on the route described by Hunt et al. in the Journal of Medicinal Chemistry (2017).[1][2] A key intermediate, the pyridyl ketone, is synthesized through a Grignard addition to an ester, followed by acidic hydrolysis.[1] The core azadecalin structure is then further modified to yield the final compound.

Key Synthesis Steps (Based on Published Schemes)

While a detailed, step-by-step protocol is proprietary and typically found in patents, the published literature outlines the following key transformations:

- Core Azadecalin Formation: Construction of the hexahydro-1H-pyrazolo[3,4-g]isoquinoline ring system.
- Sulfonylation: Introduction of the (1-methyl-1H-pyrazol-4-yl)sulfonyl group at the N6 position.
- Ketone Formation: Acylation at the 4a position with the 4-(trifluoromethyl)pyridin-2-yl moiety.

Mechanism of Action

Nenocorilant functions as a competitive antagonist of the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist like cortisol, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. Some of these target genes, such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and Dual-Specificity Phosphatase 1 (DUSP1), are involved in the suppression of apoptosis.

Nenocorilant competitively binds to the GR, preventing the conformational changes required for its activation and nuclear translocation. By blocking the GR, **Nenocorilant** inhibits the

transcription of anti-apoptotic genes, thereby restoring the cell's natural apoptotic processes. This mechanism is particularly relevant in oncology, where glucocorticoids can promote tumor cell survival and resistance to chemotherapy.[4]

Preclinical Data

Nenocorilant has undergone extensive preclinical evaluation to characterize its efficacy and safety profile.

In Vitro Studies

- **OVCAR5 Ovarian Cancer Cells:** In OVCAR5 cells, the glucocorticoid dexamethasone was shown to decrease the cytotoxic activity of paclitaxel. **Nenocorilant** dose-dependently reversed this effect, reducing the number of viable cells at the maximum paclitaxel concentration.[5]
- **MIA PaCa-2 Pancreatic Cancer Cells:** In the MIA PaCa-2 cell line, cortisol was found to blunt paclitaxel-induced apoptosis. The addition of **Nenocorilant** restored the apoptotic effect of paclitaxel.[6]

In Vivo Studies

- **MIA PaCa-2 Xenograft Model:** In a pancreatic cancer xenograft model using MIA PaCa-2 cells, the combination of **Nenocorilant** and paclitaxel significantly reduced tumor growth and delayed time to progression compared to paclitaxel alone.[5] After 23 days, the tumor growth inhibition was 34.3% for paclitaxel alone, 2% for **Nenocorilant** alone, and 92.6% for the combination therapy.[5]

Table 1: Summary of Preclinical Efficacy Data

Model System	Combination Therapy	Endpoint	Result	Reference
OVCAR5 Cells (in vitro)	Paclitaxel + Nenocorilant	Cell Viability	Reversal of glucocorticoid-induced paclitaxel resistance ($p < 0.001$)	[5]
MIA PaCa-2 Cells (in vitro)	Paclitaxel + Nenocorilant	Apoptosis	Restoration of paclitaxel-induced apoptosis in the presence of cortisol	[6]
MIA PaCa-2 Xenograft (in vivo)	Paclitaxel + Nenocorilant	Tumor Growth Inhibition	92.6% TGI with combination vs. 34.3% with paclitaxel alone	[5]
MIA PaCa-2 Xenograft (in vivo)	Paclitaxel + Nenocorilant	Time to Progression	Significantly delayed compared to paclitaxel alone ($p < 0.0001$)	[5]

Clinical Data

Nenocorilant is being investigated in several clinical trials, both as a monotherapy for Cushing's syndrome and in combination with chemotherapy for various solid tumors.

Cushing's Syndrome

A Phase 3 long-term extension study demonstrated that patients treated with **Nenocorilant** experienced clinically meaningful and durable improvements in cardiometabolic parameters, including significant reductions in systolic and diastolic blood pressure.[7][8] The treatment was well-tolerated for up to six years.[7]

Solid Tumors (in combination with Nab-Paclitaxel)

- Phase 1 Study (Advanced Solid Tumors): In a heavily pretreated patient population, 33% of response-evaluable patients achieved durable disease control (≥ 16 weeks) with the combination of **Nenocorilant** and nab-paclitaxel.[\[5\]](#)[\[9\]](#)
- Phase 2 Study (Platinum-Resistant Ovarian Cancer): Final overall survival data from a randomized, open-label Phase 2 study showed that the chance of survival at 24 months was doubled for patients receiving **Nenocorilant** plus nab-paclitaxel compared to nab-paclitaxel monotherapy.[\[10\]](#)
- RELIANT Study (Metastatic Pancreatic Ductal Adenocarcinoma): An open-label study evaluated **Nenocorilant** with nab-paclitaxel in patients with metastatic pancreatic cancer.[\[6\]](#) While the study did not meet its primary endpoint for objective response rate, 45.2% of patients showed a reduction in target lesion size.[\[6\]](#)

Table 2: Summary of Clinical Trial Data

Trial Phase	Indication	Treatment	Key Efficacy Endpoint	Result	Reference
Phase 3 (Long-term extension)	Cushing's Syndrome	Nenocorilant	Change in Blood Pressure	Statistically significant reductions in systolic (10.0 mmHg) and diastolic (7.3 mmHg) blood pressure at 24 months	[8]
Phase 1	Advanced Solid Tumors	Nenocorilant + Nab-Paclitaxel	Durable Disease Control (≥ 16 weeks)	33% of response-evaluable patients	[5] [11]
Phase 2	Platinum-Resistant Ovarian Cancer	Nenocorilant + Nab-Paclitaxel	Overall Survival at 24 months	Doubled compared to nab-paclitaxel alone	[10]
RELIANT (Phase 1/2)	Metastatic Pancreatic Cancer	Nenocorilant + Nab-Paclitaxel	Reduction in Target Lesion Size	45.2% of patients	[6]

Experimental Protocols

In Vitro Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is a general guideline for assessing cell viability in response to treatment with **Nenocorilant** and/or cytotoxic agents.

- Cell Seeding: Plate cells (e.g., OVCAR5) in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.

- **Compound Treatment:** Treat cells with various concentrations of **Nenocorilant**, the cytotoxic agent (e.g., paclitaxel), and their combination. Include appropriate vehicle controls.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
- **Fixation:** Gently remove the culture medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- **Staining:** Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
- **Washing:** Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
- **Solubilization:** Air dry the plates and add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.
- **Absorbance Reading:** Measure the absorbance of each well using a microplate reader at a wavelength of approximately 565 nm. The absorbance is proportional to the cellular protein mass.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Nenocorilant** in combination with a cytotoxic agent in a mouse xenograft model.

- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., MIA PaCa-2) into the flank of immunocompromised mice.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers regularly.
- **Randomization:** Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, **Nenocorilant** alone, cytotoxic agent alone, combination therapy).

- **Treatment Administration:** Administer the treatments according to the specified dose and schedule. **Nenocorilant** is typically administered orally.
- **Efficacy Assessment:** Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth inhibition or time to progression.
- **Pharmacodynamic and Histological Analysis:** At the end of the study, tumors and other tissues may be collected for pharmacodynamic (e.g., gene expression analysis) and histological (e.g., apoptosis staining) assessments.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the general steps for detecting apoptosis in cell lines treated with **Nenocorilant** using Annexin V staining followed by flow cytometry.

- **Cell Treatment:** Culture cells to the desired confluency and treat with **Nenocorilant**, a cytotoxic agent, or their combination for a specified duration.
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide - PI).
- **Incubation:** Incubate the cells in the dark at room temperature for approximately 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Nenocorilant is a selective glucocorticoid receptor antagonist with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its potential as a therapeutic agent for Cushing's syndrome and as an adjunct to chemotherapy in various solid tumors. Its ability to reverse glucocorticoid-mediated chemoresistance by promoting apoptosis is a key feature of its anti-neoplastic activity. Ongoing and future clinical studies will further elucidate the therapeutic role of **Nenocorilant** in various disease settings. This technical guide provides a comprehensive overview of the current knowledge on **Nenocorilant**, serving as a valuable resource for the scientific and drug development communities.

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